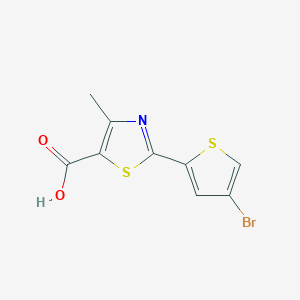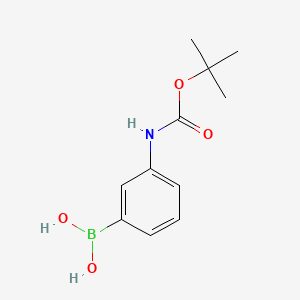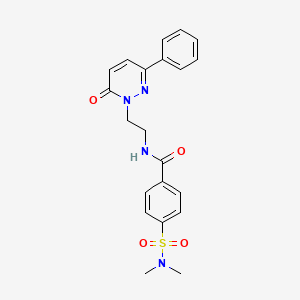
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. In cancer, this compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease, this compound has been found to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, this compound has been found to activate the dopamine D3 receptor, which is involved in the regulation of motor function.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In cancer, this compound has been found to induce apoptosis and inhibit cell growth. In Alzheimer's disease, this compound has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, this compound has been found to improve motor function and reduce the loss of dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Another advantage is that it has been found to be relatively safe and well-tolerated in preclinical studies. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone. One direction is to further elucidate the mechanism of action of this compound, which will help to optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in humans. Another direction is to explore the potential of this compound in combination with other drugs for the treatment of various diseases. Finally, another direction is to develop more efficient and cost-effective methods for the synthesis of this compound.
Méthodes De Synthèse
The synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 4,6-dichloro-3-pyridinecarboxaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of (4,6-dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanol. The next step involves the oxidation of the alcohol to the corresponding ketone using an oxidizing agent such as chromium trioxide. This reaction leads to the formation of this compound.
Applications De Recherche Scientifique
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to exhibit a wide range of biological activities. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, this compound has been found to improve cognitive function and reduce the accumulation of beta-amyloid plaques. In Parkinson's disease, this compound has been found to improve motor function and reduce the loss of dopaminergic neurons.
Propriétés
IUPAC Name |
(4,6-dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-3-2-4-16(7-8)12(17)9-6-15-11(14)5-10(9)13/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFZHLUQVDSSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2421762.png)
![1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2421764.png)


![2-Cyclopropyl-1-[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2421768.png)

![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-yl)prop-2-enamide](/img/structure/B2421776.png)
![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)